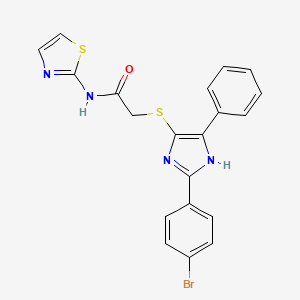
2-((2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with multiple functional groups, including an imidazole ring, a thiazole ring, and an acetamide group . It contains aromatic rings, which contribute to its stability and reactivity .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and includes an imidazole ring attached to a thiazole ring via a sulfur atom . The compound also contains a bromophenyl group and a phenyl group attached to the imidazole ring, and an acetamide group attached to the thiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the presence of various functional groups. For example, the presence of aromatic rings, a bromine atom, and an acetamide group can influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of related compounds involves the reaction of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen-based nucleophiles, leading to the formation of aminothiazole, amino-oxazole, and benzo[d]thiazol-2-ylthio derivatives among others. These compounds display good antimicrobial activity, with certain derivatives showing high activity against various strains. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, have been used to predict the properties of these compounds, providing a correlation between experimental and theoretical data (Fahim & Ismael, 2019).
Antimicrobial and Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their potential antitumor activity against a variety of human tumor cell lines. Some compounds have shown considerable anticancer activity against certain cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Yurttaş, Tay, & Demirayak, 2015). Another study focused on the synthesis of acetamide derivatives and their evaluation for anticancer activities, with some compounds displaying reasonable activity against screened cancer types, especially against melanoma-type cell lines (Duran & Demirayak, 2012).
Chemical Reactivity and Applications
The chemical reactivity of thioureido-acetamides has been explored for the synthesis of various heterocycles through one-pot cascade reactions. These materials serve as precursors for the synthesis of imidazo[1,2-c]pyrimidines and other heterocycles, demonstrating excellent atom economy and providing new access to these important compounds (Schmeyers & Kaupp, 2002).
Acidity Constants and Protonation Studies
The acidity constants of related acetamide derivatives have been determined, revealing insights into the protonation behaviors of these compounds. This study found that the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring, indicating the compound's complex chemical behavior (Duran & Canbaz, 2013).
Orientations Futures
The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine. For example, similar compounds have shown significant biological activities, which suggests that this compound could also have potential therapeutic applications .
Propriétés
IUPAC Name |
2-[[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS2/c21-15-8-6-14(7-9-15)18-24-17(13-4-2-1-3-5-13)19(25-18)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBSPVSHQRNHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B2672889.png)
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2672890.png)
![3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2672891.png)
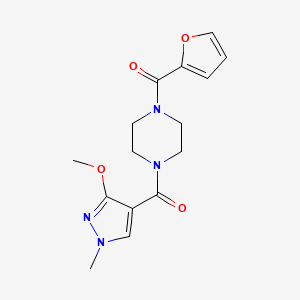
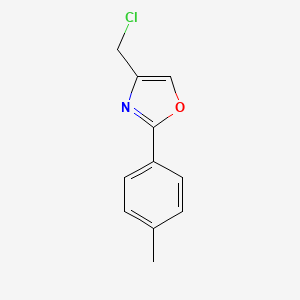


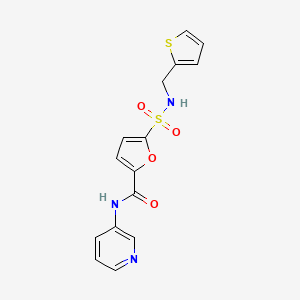
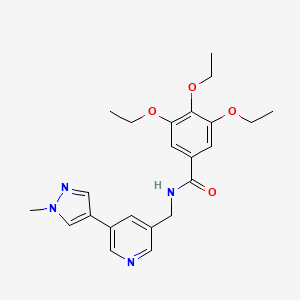
![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B2672901.png)

![ethyl 4-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2672903.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2672907.png)

